molecular formula C15H12Cl2O B3023820 3'-Chloro-3-(4-chlorophenyl)propiophenone CAS No. 898787-88-7

3'-Chloro-3-(4-chlorophenyl)propiophenone

Cat. No. B3023820
CAS RN: 898787-88-7
M. Wt: 279.2 g/mol
InChI Key: AYVZMPDZZNOQRJ-UHFFFAOYSA-N
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Description

3’-Chloro-3-(4-chlorophenyl)propiophenone is a chiral compound that has been used as an antidepressant drug . It is a racemic mixture of two enantiomers, one of which is active and the other inactive . This compound is also used as a reagent in the vinylation, alkylation, and dienylation of ketones . It has been used in the preparation of thiazine derivatives that show antibacterial activity .


Synthesis Analysis

The synthesis of 3’-Chloro-3-(4-chlorophenyl)propiophenone involves several stages. One method involves adding 3’ -chlorobenzene acetone and levorotatory prolinol into 95% ethanol and stirring . After the reaction liquid is wholly dissolved, potassium borohydride is added into the reaction solution in batches, and heat is preserved after adding . The reaction solution is then heated for a reflux reaction, and the reaction solution is concentrated under reduced pressure . Another method involves using phenylacetone and chlorine gas Cl2 as raw material, aluminium trichloride as a catalyst, 1,2-ethylene dichloride as a solvent .


Molecular Structure Analysis

The molecular formula of 3’-Chloro-3-(4-chlorophenyl)propiophenone is C9H9ClO . Its molecular weight is 168.62 . The structure of this compound can be represented as ClC6H4COC2H5 .


Chemical Reactions Analysis

The phenylation of 3’-chloropropiophenone has been investigated . It can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1- (3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .


Physical And Chemical Properties Analysis

3’-Chloro-3-(4-chlorophenyl)propiophenone is a solid substance . It has a boiling point of 124 °C/14 mmHg (lit.) and a melting point of 45-47 °C (lit.) . It is soluble in methanol .

Scientific Research Applications

Asymmetric Synthesis

3’-Chloro-3-(4-chlorophenyl)propiophenone serves as a valuable building block for asymmetric synthesis. Researchers have employed it in the preparation of chiral compounds through enantioselective reactions. For instance:

Organic Synthesis

The compound participates in organic transformations, leading to novel molecules:

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone has been investigated . This compound can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize (S)-Dapoxetine, a selective serotonin reuptake inhibitor .

Relevant Papers There are several papers that have studied 3’-Chloro-3-(4-chlorophenyl)propiophenone. Some of these papers have focused on the synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists . Other papers have investigated the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZMPDZZNOQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644475
Record name 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one

CAS RN

898787-88-7
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.38 g, 5 mmol), Zn dust (1.95 g, 30 mmol), NH4Cl (2.67 g, 50 mmol) were combined in MeOH (10 mL) and water (5 mL). The reaction was refluxed for 4 h, cooled to RT then filtered. The filtrate was concentrated to a residue which was purified by chromatography PE/EA (5:1) to give 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one (1.15 g, 83% yield) as a brown solid. MH+ 279 and TR=2.025 min.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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